molecular formula C19H25N3O3 B6641342 N-[4-(hydroxymethyl)cyclohexyl]-4-oxo-3-propan-2-ylphthalazine-1-carboxamide

N-[4-(hydroxymethyl)cyclohexyl]-4-oxo-3-propan-2-ylphthalazine-1-carboxamide

Katalognummer B6641342
Molekulargewicht: 343.4 g/mol
InChI-Schlüssel: ITYBUPNIDAKUIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(hydroxymethyl)cyclohexyl]-4-oxo-3-propan-2-ylphthalazine-1-carboxamide, also known as HET0016, is a selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase. This enzyme is responsible for the synthesis of 20-HETE, a potent vasoconstrictor and regulator of renal and cardiovascular function. HET0016 has been extensively studied in both in vitro and in vivo models, and has shown promising results as a potential therapeutic agent for a variety of diseases.

Wirkmechanismus

N-[4-(hydroxymethyl)cyclohexyl]-4-oxo-3-propan-2-ylphthalazine-1-carboxamide selectively inhibits the enzyme 20-HETE synthase, which is responsible for the synthesis of 20-HETE. This compound is a potent vasoconstrictor and regulator of renal and cardiovascular function, and has been implicated in the pathophysiology of a variety of diseases. By inhibiting the synthesis of 20-HETE, this compound has been shown to have beneficial effects in a variety of disease models.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects in both in vitro and in vivo models. In vitro studies have demonstrated that this compound inhibits the proliferation and migration of cancer cells, as well as the formation of new blood vessels (angiogenesis). In addition, this compound has been shown to reduce inflammation and oxidative stress in a variety of disease models, suggesting that it may have broad therapeutic potential.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-[4-(hydroxymethyl)cyclohexyl]-4-oxo-3-propan-2-ylphthalazine-1-carboxamide is its selectivity for the enzyme 20-HETE synthase. This allows researchers to specifically target this enzyme and study its effects in a variety of disease models. In addition, this compound has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development.
One limitation of this compound is its relatively low solubility, which can make it difficult to work with in some experimental settings. In addition, the compound has not yet been extensively studied in clinical trials, so its safety and efficacy in humans is not yet fully understood.

Zukünftige Richtungen

There are several potential future directions for research on N-[4-(hydroxymethyl)cyclohexyl]-4-oxo-3-propan-2-ylphthalazine-1-carboxamide. One area of interest is the development of more potent and selective inhibitors of 20-HETE synthase, which could have even greater therapeutic potential. In addition, further studies are needed to fully elucidate the mechanisms of action of this compound, and to determine its safety and efficacy in clinical trials. Finally, research is needed to identify the specific disease states in which this compound may be most effective, and to develop optimal dosing regimens for these conditions.

Synthesemethoden

N-[4-(hydroxymethyl)cyclohexyl]-4-oxo-3-propan-2-ylphthalazine-1-carboxamide can be synthesized using a multistep synthetic route. The first step involves the reaction of cyclohexanone with formaldehyde to form 4-(hydroxymethyl)cyclohexanone. This intermediate is then reacted with phthalic anhydride and isobutyric anhydride to form this compound. The synthesis of this compound has been optimized to yield high purity and yield, and the compound is commercially available for research purposes.

Wissenschaftliche Forschungsanwendungen

N-[4-(hydroxymethyl)cyclohexyl]-4-oxo-3-propan-2-ylphthalazine-1-carboxamide has been extensively studied for its potential therapeutic applications in a variety of diseases. The compound has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the treatment of cancer, cardiovascular disease, and other inflammatory conditions. In addition, this compound has been shown to have neuroprotective effects, suggesting that it may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Eigenschaften

IUPAC Name

N-[4-(hydroxymethyl)cyclohexyl]-4-oxo-3-propan-2-ylphthalazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-12(2)22-19(25)16-6-4-3-5-15(16)17(21-22)18(24)20-14-9-7-13(11-23)8-10-14/h3-6,12-14,23H,7-11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYBUPNIDAKUIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3CCC(CC3)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.